Melatonin

Description

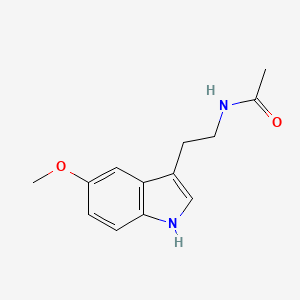

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFMBDRBRZALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Record name | melatonin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Melatonin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022421 | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C | |

| Record name | SID46500483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |

CAS No. |

73-31-4, 8041-44-9 | |

| Record name | Melatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008041449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-118 °C, 117 °C | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Melatonin Synthesis: An In-depth Technical Guide to the Core Pathways in Mitochondria and Chloroplasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine), a pleiotropic molecule with potent antioxidant and signaling properties, is synthesized across various kingdoms of life. While its role as a neurohormone regulating circadian rhythms in vertebrates is well-established, the discovery of its synthesis within cellular organelles, specifically mitochondria and chloroplasts, has opened new avenues of research. This guide provides a detailed technical overview of the this compound synthesis pathways within these organelles, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols to facilitate further investigation in academic and industrial research settings.

This compound Synthesis Pathway in Mitochondria

Mitochondria, the powerhouses of the cell, are also significant sites of this compound synthesis. This production is independent of the pineal gland's circadian rhythm and is thought to play a crucial role in on-site protection against oxidative stress generated during cellular respiration. The mitochondrial this compound synthesis pathway mirrors the final steps of the classic pathway described in the pineal gland.

The synthesis of this compound in mitochondria begins with the uptake of serotonin (B10506) (5-hydroxytryptamine) from the cytoplasm. Within the mitochondrial matrix, a two-step enzymatic conversion occurs:

-

N-acetylation of Serotonin: The enzyme arylalkylamine N-acetyltransferase (AANAT) catalyzes the transfer of an acetyl group from acetyl-CoA to serotonin, forming N-acetylserotonin (NAS). The availability of acetyl-CoA, a central molecule in mitochondrial metabolism, directly links this compound synthesis to the organelle's energetic state.

-

O-methylation of N-acetylserotonin: Subsequently, the enzyme acetylserotonin methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), methylates the hydroxyl group of NAS to produce this compound.

This intramitochondrial production of this compound is believed to provide immediate and localized protection against reactive oxygen species (ROS), thereby preserving mitochondrial integrity and function.

Quantitative Data for Mitochondrial this compound Synthesis Enzymes

Precise kinetic data for mitochondrial-specific AANAT and ASMT are limited in the literature. However, the Michaelis constant (Km) of mitochondrial AANAT for its co-substrate acetyl-CoA has been reported, providing insight into the enzyme's affinity and the metabolic regulation of this compound synthesis.

| Enzyme | Substrate/Co-substrate | Organism/Tissue | Km | Vmax | Reference |

| Arylalkylamine N-acetyltransferase (AANAT) | Acetyl-CoA | Not specified | 0.11 ± 0.02 mM | Not Reported | [1] |

This compound Synthesis Pathway in Chloroplasts

In plants, chloroplasts are primary sites of this compound biosynthesis, a process intricately linked to photosynthesis and the organelle's role in stress responses.[1][2] The pathway is more complex than in mitochondria, involving a series of enzymes with some steps occurring in other cellular compartments, such as the cytoplasm and endoplasmic reticulum.[3][4]

The synthesis of this compound in plants starts from the amino acid tryptophan and proceeds through two major proposed pathways, which are thought to be active under different physiological conditions.[1]

Pathway 1: Predominant under Normal Conditions

-

Tryptophan to Tryptamine (B22526): Tryptophan decarboxylase (TDC) in the cytoplasm converts tryptophan to tryptamine.[3][4]

-

Tryptamine to Serotonin: Tryptamine 5-hydroxylase (T5H), located in the endoplasmic reticulum, hydroxylates tryptamine to produce serotonin.[3][4]

-

Serotonin to N-acetylserotonin: Serotonin is then imported into the chloroplast, where serotonin N-acetyltransferase (SNAT) acetylates it to N-acetylserotonin (NAS).[3]

-

N-acetylserotonin to this compound: NAS is exported to the cytoplasm, where N-acetylserotonin methyltransferase (ASMT) or caffeic acid O-methyltransferase (COMT) methylates it to form this compound.[3][4][5]

Pathway 2: Activated under Stress or Senescence

This alternative pathway is favored when serotonin levels are high.

-

Serotonin to 5-methoxytryptamine (B125070): In the cytoplasm, COMT methylates serotonin to 5-methoxytryptamine (5-MT).[4]

-

5-methoxytryptamine to this compound: 5-MT is then imported into the chloroplast and acetylated by SNAT to produce this compound.[4]

This dual-pathway system allows plants to modulate this compound production in response to developmental cues and environmental challenges.

Quantitative Data for Chloroplast this compound Synthesis Enzymes

Kinetic parameters for several key enzymes in the plant this compound synthesis pathway have been determined, primarily using recombinant proteins from rice (Oryza sativa) and Arabidopsis thaliana.

| Enzyme | Substrate | Organism | Km | Vmax | Catalytic Efficiency (Kcat/Km) | Reference |

| Tryptamine 5-hydroxylase (T5H) | Tryptamine | Oryza sativa | 0.0073 mM | 45 min⁻¹ (Kcat) | 6164 min⁻¹ | [4] |

| N-acetylserotonin methyltransferase (ASMT) | N-acetylserotonin | Arabidopsis thaliana | 0.456 mM | 0.11 pkat/mg protein | Not Reported | [4] |

| Caffeic acid O-methyltransferase (COMT) | N-acetylserotonin | Arabidopsis thaliana | 0.233 mM | 30 pkat/mg protein | 636-fold higher than ASMT | [4] |

| Caffeic acid O-methyltransferase (COMT) as ASMT | N-acetylserotonin | Oryza sativa | 243 µM | 2.4 nmol min⁻¹ mg protein⁻¹ | Not Reported | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound synthesis in mitochondria and chloroplasts.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted for the isolation of functional mitochondria from cultured animal cells.

Materials:

-

Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA.

-

Dounce homogenizer with a tight-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 10 volumes of ice-cold MIB.

-

Allow cells to swell on ice for 15 minutes.

-

Homogenize the cells with 10-15 strokes of a pre-chilled Dounce homogenizer.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Isolation of Chloroplasts from Spinach Leaves

This protocol describes the isolation of intact and functional chloroplasts from fresh spinach leaves.

Materials:

-

Grinding Buffer (GB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.

-

Resuspension Buffer (RB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6).

-

Percoll gradient solutions (40% and 80% Percoll in RB).

-

Blender, cheesecloth, and Miracloth.

-

Refrigerated centrifuge.

Procedure:

-

Homogenize 20-30 g of de-veined spinach leaves in 100 mL of ice-cold GB using a blender with short bursts.

-

Filter the homogenate through four layers of cheesecloth and two layers of Miracloth into a chilled beaker.

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C.

-

Gently discard the supernatant and resuspend the pellet in a small volume of RB.

-

Carefully layer the resuspended pellet onto a discontinuous Percoll gradient (40% on top of 80%).

-

Centrifuge at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will band at the 40%/80% interface.

-

Carefully collect the intact chloroplast band with a Pasteur pipette.

-

Wash the collected chloroplasts by diluting with RB and centrifuging at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the final chloroplast pellet in a minimal volume of RB and determine the chlorophyll (B73375) concentration.

Protocol 3: Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in isolated organelle preparations.

Materials:

-

This compound standard and deuterated this compound (this compound-d4) internal standard.

-

Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

HPLC system coupled to a tandem mass spectrometer (MS/MS).

Procedure:

-

Sample Preparation:

-

To 100 µL of the isolated organelle suspension, add 10 µL of This compound-d4 (B20853) internal standard (10 ng/mL).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

SPE Cleanup (Optional, for complex matrices):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with water.

-

Elute this compound with methanol.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the transitions for this compound (e.g., m/z 233.1 → 174.1) and this compound-d4 (e.g., m/z 237.1 → 178.1).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound standard.

-

Calculate the this compound concentration in the samples based on the peak area ratio of this compound to the internal standard.

-

Protocol 4: Enzyme Activity Assay for AANAT/SNAT (Radiometric)

This radiometric assay is a highly sensitive method for measuring the activity of AANAT in mitochondria or SNAT in chloroplasts.

Materials:

-

[³H]-Acetyl-CoA.

-

Serotonin or 5-methoxytryptamine.

-

Assay Buffer: 100 mM phosphate (B84403) buffer (pH 6.8 for AANAT, pH 8.5 for SNAT).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

50 µL of isolated organelle lysate (containing 50-100 µg of protein).

-

25 µL of serotonin (10 mM).

-

25 µL of [³H]-Acetyl-CoA (0.5 µCi).

-

-

Initiate the reaction by incubating at 37°C for 30 minutes.

-

Stop the reaction by adding 500 µL of ice-cold 0.2 M borate (B1201080) buffer (pH 10.0).

-

Add 1 mL of a scintillation cocktail that is immiscible with water (e.g., containing toluene).

-

Vortex vigorously to extract the radiolabeled N-acetylserotonin into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer the upper organic phase to a scintillation vial and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of [³H]-N-acetylserotonin formed per unit time per milligram of protein.

Conclusion

The synthesis of this compound within mitochondria and chloroplasts underscores the fundamental importance of this molecule in cellular protection and homeostasis. This guide provides a comprehensive technical foundation for researchers to explore these organellar pathways. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a robust starting point for investigating the regulation of this compound synthesis in these critical organelles and its implications for cellular health, stress responses, and the development of novel therapeutic strategies. Further research into the specific kinetic properties of the mitochondrial this compound synthesis enzymes and the intricate regulatory networks governing these pathways will undoubtedly yield deeper insights into the multifaceted roles of this ancient and vital molecule.

References

- 1. This compound: A Mitochondrial Targeting Molecule Involving Mitochondrial Protection and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Synthesis and Function: Evolutionary History in Animals and Plants [frontiersin.org]

- 3. Mitochondria Synthesize this compound to Ameliorate Its Function and Improve Mice Oocyte’s Quality under in Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound transport into mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of Melatonin: From Primordial Antioxidant to Metabolic Maestro

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Melatonin, an indoleamine synthesized from tryptophan, is a molecule of profound evolutionary significance. Its journey began billions of years ago, likely as a primary defense against oxidative stress in early life forms.[1][2] Over eons, as life evolved in complexity, so too did the functions of this compound. From a simple free radical scavenger, it has emerged as a pleiotropic molecule, intricately involved in the regulation of cellular metabolism, mitochondrial function, and circadian rhythms.[3][4] This technical guide delves into the evolutionary narrative of this compound, with a specific focus on its escalating importance in cellular metabolism. We will explore its ancient antioxidant properties, its pivotal role in mitochondrial bioenergetics, its influence on glucose metabolism and the Warburg effect, and the intricate signaling pathways through which it exerts its metabolic control. This document is intended to serve as a comprehensive resource, providing in-depth data, detailed experimental protocols, and clear visualizations to aid researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this remarkable molecule.

The Primordial Guardian: this compound as an Ancient Antioxidant

The story of this compound is inextricably linked to the story of oxygen on Earth. The rise of photosynthetic organisms led to a dramatic increase in atmospheric oxygen, creating a highly oxidative environment that posed a significant threat to early life. It is in this context that this compound is believed to have first emerged as a crucial antioxidant.[1] Its chemical structure, unchanged for billions of years, is remarkably effective at scavenging a variety of reactive oxygen and nitrogen species (ROS/RNS), including the highly damaging hydroxyl radical.[5][6][7]

This compound's antioxidant prowess is not limited to direct scavenging. It also stimulates the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), further bolstering the cell's defense against oxidative damage.[6][7][8] This dual-pronged antioxidant strategy—both direct and indirect—highlights its evolutionary refinement as a protector against cellular stress.

Quantitative Data: this compound's Efficacy in Reducing Oxidative Stress

The following table summarizes the quantitative effects of this compound on various markers of oxidative stress and antioxidant enzyme activity.

| Parameter | Organism/Cell Type | This compound Concentration | Observed Effect | Reference |

| Mitochondrial Complex I Activity | Parkinson's Disease Patients | 25 mg (oral) | Significant increase in activity | [9] |

| Catalase (CAT) Activity | Parkinson's Disease Patients | 25 mg (oral) | Significant increase in activity | [9] |

| Lipoperoxides | Parkinson's Disease Patients | 25 mg (oral) | Significant diminution | [9] |

| Nitric Oxide Metabolites | Parkinson's Disease Patients | 25 mg (oral) | Significant diminution | [9] |

| Carbonyl Groups | Parkinson's Disease Patients | 25 mg (oral) | Significant diminution | [9] |

| Superoxide Dismutase (SOD) Activity | Rat Liver | 10 mg/kg | Increased activity | [6] |

| Glutathione Peroxidase (GPx) Activity | Rat Brain and Liver | 4 mg/kg | Stimulated activity | [6] |

| H2DCF Oxidation Rate (MC-3 function) | NT2 cells | 20 µM | Linear increase | [10] |

The Symbiotic Partner: this compound and the Dawn of Mitochondria

The endosymbiotic theory posits that mitochondria, the powerhouses of eukaryotic cells, evolved from ancient bacteria that were engulfed by ancestral host cells.[11] this compound is thought to have played a critical role in this pivotal evolutionary event. The bacteria that would become mitochondria were likely capable of synthesizing this compound, a trait they retained after being incorporated into the host cell.[11][12] This intrinsic this compound production would have provided the nascent organelle with a built-in defense against the high levels of ROS generated during oxidative phosphorylation.[11]

Today, mitochondria remain a primary site of both this compound synthesis and action.[12][13] this compound is selectively taken up by mitochondria, where it reaches concentrations significantly higher than in the blood.[11][12] This targeted localization underscores its specialized role in protecting these vital organelles from oxidative damage and maintaining their bioenergetic efficiency.

Experimental Protocol: Measuring this compound's Effect on Mitochondrial Respiration

This protocol outlines a method for assessing the impact of this compound on mitochondrial oxygen consumption using high-resolution respirometry.

Objective: To determine the effect of this compound on the respiratory states of isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from rat liver or brain)

-

Respiratory buffer (e.g., 130 mM KCl, 25 mM HEPES, 0.1 mM EGTA, 3 mM MgCl₂, 10 mM potassium phosphate, pH 7.4)[9]

-

Substrates for Complex I (e.g., malate, glutamate) and Complex II (e.g., succinate)

-

ADP (adenosine diphosphate)

-

Oligomycin (ATP synthase inhibitor)

-

This compound stock solution (dissolved in ethanol)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add a suspension of isolated mitochondria to the respirometer chambers containing the respiratory buffer.

-

Measure the basal respiration rate (State 2) in the presence of a substrate for Complex I (e.g., 5 mM malate).[12]

-

Initiate State 3 respiration by adding a known amount of ADP (e.g., 250 µM).[9] This stimulates ATP synthesis and increases oxygen consumption.

-

After the added ADP is consumed, the respiration rate will decrease to State 4, which is primarily due to the proton leak across the inner mitochondrial membrane.

-

To assess the effect of this compound, add increasing concentrations of this compound (e.g., 1 nM to 1 mM) to the chambers during State 4 and record the subsequent changes in oxygen consumption for each respiratory state.[12]

-

Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, as an indicator of mitochondrial coupling and health.

-

Control experiments should be performed with the vehicle (ethanol) to ensure that the solvent does not affect mitochondrial respiration.

The Metabolic Regulator: this compound's Influence on Glucose Homeostasis and the Warburg Effect

Beyond its antioxidant and mitochondrial protective roles, this compound has evolved to become a key regulator of cellular metabolism, particularly glucose homeostasis.[14][15] It influences insulin (B600854) secretion and sensitivity and plays a role in maintaining energy balance.[10][15]

One of the most fascinating aspects of this compound's metabolic influence is its ability to counteract the Warburg effect, a metabolic hallmark of many cancer cells.[16][17] The Warburg effect describes the phenomenon where cancer cells predominantly rely on aerobic glycolysis for energy production, even in the presence of ample oxygen.[18] This metabolic shift is thought to provide cancer cells with a proliferative advantage. This compound has been shown to reverse this phenotype by redirecting glucose metabolism from glycolysis back to the more efficient mitochondrial oxidative phosphorylation.[18][19][20] It achieves this by modulating the activity of key enzymes in these pathways, such as pyruvate (B1213749) dehydrogenase kinase (PDK).[19]

Quantitative Data: this compound's Impact on Cellular Metabolism

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Glucose Consumption | Ovarian Cancer Cells (SKOV-3) | 4 mM | Decreased consumption | [21][22] |

| Lactate Production | Ewing Sarcoma Cells (TC-71) | Not specified | Significantly reduced | [14][18] |

| LDH Activity | Ewing Sarcoma Cells (TC-71) | Not specified | Significantly reduced | [14][18] |

| ATP Production (OXPHOS) | HaCaT cells | 1 nM | ~25% lower | [23] |

| Glycolytic Efficiency (Lactate Production) | HaCaT cells | 1 nM | Increased | [23] |

| Oxygen Consumption | HaCaT cells | 1, 10, 100 nM | Dose-dependent decrease | [24] |

Experimental Protocol: Assessing this compound's Impact on Glycolysis vs. Oxidative Phosphorylation

This protocol describes the use of an extracellular flux analyzer to simultaneously measure the two major energy-producing pathways in living cells.

Objective: To determine if this compound shifts cellular metabolism from glycolysis to oxidative phosphorylation.

Materials:

-

Cultured cells of interest (e.g., cancer cell line)

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Glycolysis stress test kit (containing glucose, oligomycin, and 2-deoxyglucose)

-

This compound stock solution

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The following day, replace the culture medium with the appropriate assay medium and incubate in a non-CO₂ incubator for 1 hour.

-

Load the sensor cartridge with the compounds from the mitochondrial stress test kit or glycolysis stress test kit, along with the this compound solution.

-

Place the cell plate and the sensor cartridge into the extracellular flux analyzer.

-

The instrument will measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

The instrument will sequentially inject the various compounds to probe different aspects of mitochondrial and glycolytic function. This compound will be injected to observe its real-time effect on OCR and ECAR.

-

Analyze the data to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity. A shift towards a higher OCR/ECAR ratio in the presence of this compound would indicate a shift towards oxidative phosphorylation.

The Molecular Messenger: Signaling Pathways of this compound

This compound exerts its diverse effects through a combination of receptor-dependent and receptor-independent mechanisms.[2][25] Its lipophilic nature allows it to readily cross cell membranes and directly scavenge free radicals within the cell and its organelles.[11]

However, many of its more nuanced regulatory functions are mediated by specific G protein-coupled receptors (GPCRs), primarily MT1 and MT2.[22] The evolution of these receptors allowed for a more sophisticated and targeted signaling system. Binding of this compound to these receptors can initiate a variety of intracellular signaling cascades, including the inhibition of adenylyl cyclase (leading to decreased cAMP), the activation of phospholipase C, and the modulation of various kinase pathways such as the MAPK/ERK and PI3K/Akt pathways.[26][27][28] These pathways ultimately influence gene expression, enzyme activity, and a wide range of cellular processes related to metabolism.

Diagrams of Signaling Pathways

References

- 1. This compound increases the activity of the oxidative phosphorylation enzymes and the production of ATP in rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits glycolysis in hepatocellular carcinoma cells by downregulating mitochondrial respiration and mTORC1 activity [bmbreports.org]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Characterization of signaling pathways coupled to this compound receptors in gastrointestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. Actions of this compound in the reduction of oxidative stress. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Actions of this compound: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound Administration on Mitochondrial Activity and Oxidative Stress Markers in Patients with Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A this compound-based fluorescence method for the measurement of mitochondrial complex III function in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound in Mitochondrial Dysfunction and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound Cytotoxicity Is Associated to Warburg Effect Inhibition in Ewing Sarcoma Cells | PLOS One [journals.plos.org]

- 15. This compound as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism | MDPI [mdpi.com]

- 16. Anti-Warburg Effect of this compound: A Proposed Mechanism to Explain its Inhibition of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound Cytotoxicity Is Associated to Warburg Effect Inhibition in Ewing Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. This compound Reverses the Warburg-Type Metabolism and Reduces Mitochondrial Membrane Potential of Ovarian Cancer Cells Independent of MT1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. This compound Synthesis and Function: Evolutionary History in Animals and Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. The this compound Signaling Pathway in a Long-Term Memory In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. thieme-connect.com [thieme-connect.com]

Melatonin: A Comprehensive Technical Guide to its Role as a Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine), an endogenous indoleamine, has emerged as a potent and versatile free radical scavenger with significant implications for human health and disease.[1][2] Its ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's ability to neutralize them, positions it as a promising therapeutic agent.[3] This technical guide provides an in-depth analysis of the core mechanisms of this compound's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This compound's efficacy as an antioxidant stems from a multi-faceted approach that includes direct scavenging of a wide array of free radicals, the stimulation of endogenous antioxidant enzymes, and a unique free radical scavenging cascade reaction involving its metabolites.[4][5][6] Unlike classical antioxidants, this compound and its derivatives can neutralize multiple reactive species, amplifying its protective effects.[5][6] Furthermore, its amphiphilic nature allows it to readily cross cellular and subcellular membranes, including the blood-brain barrier and mitochondrial membranes, enabling it to exert its protective effects in critical cellular compartments.[3]

Direct Free Radical Scavenging

This compound directly interacts with and neutralizes a broad spectrum of ROS and RNS. This direct scavenging activity is a cornerstone of its antioxidant properties.

Quantitative Data on Direct Scavenging Activity

The efficacy of this compound in scavenging free radicals has been quantified through various in vitro studies. The following tables summarize key quantitative data, including reaction rate constants and IC50 values.

Table 1: Reaction Rate Constants of this compound with Various Free Radicals

| Reactive Species | Reaction Rate Constant (k) (L/mol/s) | Experimental Method |

| Hydroxyl Radical (•OH) | 1.3 x 10¹⁰ | Pulse Radiolysis[7] |

| Solvated Electron (eₐₒ⁻) | 4.2 x 10⁸ | Pulse Radiolysis[7] |

| Carbon-centered radicals (AIBN system) | 6.58 x 10⁴ | Induction Period Method[8] |

| Carbon-centered radicals (BPO system) | 2.49 x 10³ | Induction Period Method[8] |

Table 2: IC50 Values of this compound

| Assay / Cell Line | IC50 Value (mM) | Duration |

| BV2 cell line | 0.7 | 24 hrs[9] |

| BV2 cell line | 0.6 | 48 hrs[9] |

| BV2 cell line | 0.4 | 72 hrs[9] |

The Free Radical Scavenging Cascade

A unique feature of this compound is its ability to initiate a free radical scavenging cascade. When this compound neutralizes a free radical, it is converted into a series of metabolites that are themselves potent free radical scavengers. This cascade amplifies the antioxidant capacity of a single this compound molecule, allowing it to quench multiple reactive species.[2][4][10][11] Key metabolites in this cascade include cyclic 3-hydroxythis compound (B13862946) (C-3HOM), N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK), and N¹-acetyl-5-methoxykynuramine (AMK).[11]

This compound's free radical scavenging cascade.

Indirect Antioxidant Mechanisms: Stimulation of Antioxidant Enzymes

Beyond its direct scavenging actions, this compound also enhances the body's endogenous antioxidant defenses by stimulating the activity of key antioxidant enzymes. This indirect mechanism contributes significantly to its overall protective effects against oxidative stress.

Quantitative Data on Enzyme Activity Modulation

Numerous studies have demonstrated this compound's ability to upregulate the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Table 3: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect | Model System | This compound Dosage | Duration |

| Superoxide Dismutase (SOD) | Increased activity | Diabetic Rats | High doses | Not specified[12] |

| Superoxide Dismutase (SOD) | Increased activity | Mice with Colon Cancer | Not specified | Not specified[13] |

| Superoxide Dismutase (SOD) | Increased activity | TAA-treated Rats | Not specified | 1 and 3 months |

| Catalase (CAT) | Increased activity | Yeast (Saccharomyces, T. delbrueckii, H. uvarum) | 5 µM | Not specified[14] |

| Catalase (CAT) | Increased activity | TAA-treated Rats | Not specified | 1 and 3 months |

| Glutathione Peroxidase (GPx) | Increased activity | Mice with Colon Cancer | Not specified | Not specified |

| Glutathione Peroxidase (GPx) | Increased activity | Human Chorion | 6 mg (oral) | 1-3 hours[15] |

| Glutathione Peroxidase (GPx) | 2-fold increase in activity | Rat Brain | Not specified | 30 minutes[16] |

| Glutathione Peroxidase (GPx) | Increased activity | Chick Tissues | 500 µg/kg (i.p.) | 90 minutes[17] |

| Glutathione Peroxidase (GPx) | Increased activity | Diabetic Rats | 10 mg/kg/day | 7 weeks[18] |

Signaling Pathways Involved in this compound's Antioxidant Action

This compound's influence on antioxidant enzyme expression is mediated, in part, through the activation of specific signaling pathways. A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased transcription.[1][3][19][20][21]

This compound-mediated activation of the Nrf2 signaling pathway.

Mitochondrial Protection

Mitochondria, as the primary sites of cellular respiration and ROS production, are particularly vulnerable to oxidative damage. This compound exhibits a remarkable ability to protect mitochondria from oxidative stress. Its high concentration within mitochondria allows it to directly scavenge ROS at their source, preserving mitochondrial integrity and function.[22]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the free radical scavenging and antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[23][24][25][26][27]

-

Reagents:

-

DPPH stock solution (e.g., 10⁻³ M in methanol (B129727) or ethanol).[24]

-

Methanol or ethanol.

-

This compound solutions of varying concentrations.

-

Trolox (a water-soluble vitamin E analog) as a positive control.[26]

-

-

Procedure:

-

Prepare a DPPH working solution by diluting the stock solution with the chosen solvent to an absorbance of approximately 1.0 at 517 nm.[24]

-

In a 96-well plate or cuvettes, add a specific volume of this compound solution (or standard/control).[23]

-

Add a defined volume of the DPPH working solution to each well/cuvette and mix.[23]

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[24]

-

Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[23]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

Malondialdehyde (MDA) Assay (TBARS Assay)

This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be quantified spectrophotometrically or fluorometrically.[5][28][29][30][31]

-

Reagents:

-

Thiobarbituric acid (TBA) solution.

-

Trichloroacetic acid (TCA) solution.

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[29]

-

MDA standard (prepared from 1,1,3,3-tetramethoxypropane).

-

-

Procedure (General):

-

Homogenize tissue samples or prepare cell lysates.

-

Add TCA to precipitate proteins and centrifuge.

-

To the supernatant, add TBA reagent.

-

Incubate the mixture at high temperature (e.g., 90-100°C) for a specific time (e.g., 60 minutes).[28]

-

Cool the samples and measure the absorbance of the resulting pink-colored solution at ~532 nm.[28]

-

-

Calculation: The concentration of MDA is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide.

-

Principle: The assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product. The presence of SOD inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.[12][32]

-

Procedure (Kit-based, general):

-

Prepare sample homogenates or lysates.

-

Add the sample to a reaction mixture containing the superoxide-generating system and the detector molecule.

-

Incubate for a specific time at a controlled temperature.

-

Measure the absorbance at the appropriate wavelength.

-

-

Calculation: SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction and compared to a standard.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Principle: A common method involves monitoring the decrease in absorbance of hydrogen peroxide at 240 nm as it is decomposed by catalase in the sample.[33]

-

Procedure:

-

Prepare sample homogenates or lysates.

-

Add the sample to a solution of hydrogen peroxide in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Immediately measure the decrease in absorbance at 240 nm over a specific time period.

-

-

Calculation: Catalase activity is calculated from the rate of hydrogen peroxide decomposition.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides, using glutathione as a reductant.

-

Principle: A common indirect method couples the GPx-catalyzed reduction of an organic hydroperoxide with the oxidation of NADPH to NADP⁺ by glutathione reductase. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[15][16][17][18][34]

-

Procedure (Coupled assay):

-

Prepare sample homogenates or lysates.

-

Add the sample to a reaction mixture containing glutathione, glutathione reductase, NADPH, and a hydroperoxide substrate (e.g., tert-butyl hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm.

-

-

Calculation: GPx activity is calculated from the rate of NADPH oxidation.

Experimental Workflow for Assessing Mitochondrial Protective Effects

Workflow for assessing this compound's mitochondrial protective effects.

Conclusion

This compound's role as a free radical scavenger is multifaceted and exceptionally potent. Its ability to directly neutralize a wide range of reactive species, coupled with the unique amplifying effect of its free radical scavenging cascade and its capacity to bolster endogenous antioxidant defenses, underscores its significance in cellular protection. The quantitative data and detailed methodologies provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this compound in combating oxidative stress-related pathologies. The continued investigation into its intricate mechanisms of action will undoubtedly pave the way for novel clinical applications of this remarkable indoleamine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Stimulates the SIRT1/Nrf2 Signaling Pathway Counteracting Lipopolysaccharide (LPS)‐Induced Oxidative Stress to Rescue Postnatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Day and Night GSH and MDA Levels in Healthy Adults and Effects of Different Doses of this compound on These Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical and physical properties and potential mechanisms: this compound as a broad spectrum antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Free Radicals and Metabolites Resulting by Emission and Consumption of Solvated Electrons (eaq−): Reaction Mechanisms | In Vivo [iv.iiarjournals.org]

- 8. libir.josai.ac.jp [libir.josai.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound increases AKT and SOD gene and protein expressions in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of this compound on Superoxide Dismutase and Glutathione Peroxidase Activity, and Malondialdehyde Levels in the Targeted and the Non-targeted Lung and Heart Tissues after Irradiation in Xenograft Mice Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Minimizes the Impact of Oxidative Stress Induced by Hydrogen Peroxide in Saccharomyces and Non-conventional Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound stimulates glutathione peroxidase activity in human chorion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound stimulates brain glutathione peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound as an antioxidant: under promises but over delivers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. zen-bio.com [zen-bio.com]

- 27. researchgate.net [researchgate.net]

- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 29. Determination of the optimal method for measuring malondialdehyde in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 30. nwlifescience.com [nwlifescience.com]

- 31. researchgate.net [researchgate.net]

- 32. [Effect of this compound on activity of superoxide dismutase (CuZn-SOD) in erythrocytes of patients during short- and long-term hypokinesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Melatonin's Mechanism of Action on MT1 and MT2 G Protein-Coupled Receptors: A Technical Guide

Executive Summary

Melatonin, the neurohormone primarily synthesized by the pineal gland, orchestrates a wide array of physiological processes, most notably the regulation of circadian rhythms and sleep-wake cycles.[1] Its effects are mediated predominantly through two high-affinity G protein-coupled receptors (GPCRs), the this compound Receptor 1 (MT1) and this compound Receptor 2 (MT2).[1] These receptors, while sharing sequence homology, exhibit distinct pharmacological profiles and activate a complex network of intracellular signaling pathways.[2] Understanding the nuanced mechanisms of MT1 and MT2 activation is paramount for the development of targeted therapeutics for sleep disorders, circadian disruptions, mood disorders, and cancer.[1] This technical guide provides an in-depth exploration of the signaling cascades initiated by this compound at MT1 and MT2, presents key quantitative pharmacological data, details the experimental protocols used for their characterization, and offers visual diagrams of these intricate processes.

This compound Receptor Signaling Pathways

Both MT1 and MT2 receptors are primarily coupled to the pertussis toxin-sensitive inhibitory G proteins of the Gαi/o family.[3] Upon this compound binding, this coupling leads to the canonical inhibition of adenylyl cyclase (AC), resulting in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[[“]][5][6] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA) and subsequently modulates the phosphorylation of downstream targets like the cAMP Response Element-Binding protein (CREB).[[“]][5]

Beyond this primary pathway, both receptors engage in a broader and more complex signaling network, often in a cell- and tissue-dependent manner.[3]

MT1 Receptor Signaling

The MT1 receptor's signaling portfolio is diverse. In addition to its primary Gαi coupling, it can also interact with Gαq/11 proteins, which activates Phospholipase C (PLC).[5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][7]

Furthermore, MT1 activation stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically increasing the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8] This ERK activation is mediated by G-proteins and proceeds through a PI3K/PKCζ/c-Raf/MEK signaling cascade.[8][9] The Gβγ subunits released upon G-protein activation also play a role, modulating the activity of inwardly rectifying potassium channels (Kir) and voltage-gated calcium channels.[3] this compound binding also induces the recruitment of β-arrestin, which is a key step in receptor desensitization and internalization.[10][11]

MT2 Receptor Signaling

The MT2 receptor also primarily signals through Gαi, leading to the inhibition of adenylyl cyclase and a reduction in cAMP.[6] A distinguishing feature of MT2 signaling is its additional inhibition of soluble guanylyl cyclase (sGC), which results in decreased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[3]

Similar to MT1, MT2 activation can stimulate the ERK1/2 pathway.[8] However, MT2-mediated ERK activation uniquely depends on the cooperative action of both Gαi/o and Gαq/11 proteins.[8] In the absence of Gq/11, MT2 can switch to a β-arrestin-dependent mode of ERK activation, highlighting its signaling plasticity.[8][9] MT2 activation is also known to stimulate PKC. The recruitment of β-arrestin to MT2 also occurs and is involved in receptor regulation.[3][11]

Quantitative Pharmacological Data

The characterization of ligands for MT1 and MT2 receptors relies on quantitative analysis of their binding and functional properties. Binding affinity is typically expressed as the inhibition constant (Ki), while functional potency is expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Ligand Binding Affinities (Ki)

The following table summarizes the binding affinities of this compound and other key ligands for human MT1 and MT2 receptors, as determined by radioligand competition assays.

| Compound | Receptor | Ki (nM) | Reference Cell Line | Radioligand | Citation(s) |

| This compound | hMT1 | 0.08 | CHO | 2-[¹²⁵I]-iodothis compound | [12] |

| hMT2 | 0.383 | CHO | 2-[¹²⁵I]-iodothis compound | [12] | |

| Ramelteon | hMT1 | 0.014 | CHO | 2-[¹²⁵I]-iodothis compound | [13] |

| hMT2 | 0.112 | CHO | 2-[¹²⁵I]-iodothis compound | [13] | |

| Tasimelteon | hMT1 | 0.3 - 0.4 | - | 2-[¹²⁵I]-iodothis compound | [13] |

| hMT2 | 0.1 - 0.2 | - | 2-[¹²⁵I]-iodothis compound | [13] | |

| Agomelatine | hMT1 | ~0.1 | CHO | 2-[¹²⁵I]-iodothis compound | |

| hMT2 | ~0.1 | CHO | 2-[¹²⁵I]-iodothis compound | ||

| 4P-PDOT | hMT2 | ~1.58 | - | - | [6] |

| Luzindole | hMT1 | 178 | CHO | [³H]-melatonin | |

| hMT2 | 16.6 | CHO | [³H]-melatonin |

Note: Ki values can vary between studies depending on experimental conditions and cell systems used.

Receptor Functional Potency (pIC50 / EC50)

This table presents the functional potency of this compound in inhibiting forskolin-stimulated cAMP production.

| Compound | Receptor | Functional Assay | Potency (pIC50) | Emax (% Inhibition) | Citation(s) |

| This compound | hMT1 | cAMP Inhibition | 9.53 | 83% | |

| hMT2 | cAMP Inhibition | 9.74 | 64% |

Detailed Experimental Protocols

The characterization of this compound receptor function involves a suite of specialized biochemical and cell-based assays.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor.[14][15] Competition binding assays are used to determine the Ki of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand.[14]

Methodology:

-

Membrane Preparation: Cells stably expressing the receptor of interest (e.g., CHO-hMT1) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell debris, and the supernatant is then ultracentrifuged to isolate the cell membranes, which are resuspended in an assay buffer.[15]

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., 100 pM 2-[¹²⁵I]-iodothis compound) and a range of concentrations of the unlabeled test compound.[14][15]

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at 37°C).[15][16]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B).[17] The filters are then washed with ice-cold buffer to remove any unbound radioligand.[17]

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of this compound.[17] Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined using non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.[13]

cAMP Functional Assay

This assay measures the ability of a ligand to modulate intracellular cAMP levels, providing a functional readout of Gαi or Gαs coupling.[18][19] For MT1/MT2, it typically measures the inhibition of forskolin-stimulated cAMP production.[5]

Methodology:

-

Cell Culture: Plate cells expressing the receptor in a suitable microplate and culture overnight.

-

Pre-incubation: Aspirate the medium and pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: Add the test compound at various concentrations, followed by a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1-10 µM) to stimulate cAMP production.[13] Incubate for 15-30 minutes at 37°C.[13]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.[13]

-

cAMP Measurement: Quantify the cAMP concentration in the lysate using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based biosensor.[18][19] The signal is typically inversely proportional to the cAMP concentration.

-

Data Analysis: Generate a dose-response curve by plotting the percentage inhibition of the forskolin response against the log concentration of the test compound to determine the IC50 or EC50 value.[13]

[³⁵S]GTPγS Binding Assay

This functional assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[20][21]

Methodology:

-

Membrane Preparation: Isolate cell membranes containing the receptor of interest as described for the radioligand binding assay.

-

Reaction Mix: Prepare an assay buffer containing GDP (to ensure G-proteins are in an inactive state), MgCl₂, and NaCl.

-

Incubation: In a microplate, combine membranes, the test agonist at various concentrations, and [³⁵S]GTPγS.[21] Incubate at room temperature for 30-60 minutes.[21]

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating the membrane-bound [³⁵S]GTPγS from the free nucleotide.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined with an excess of unlabeled GTPγS. Plot the agonist-stimulated increase in binding against the log concentration of the agonist to determine EC50 and Emax values.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK1/2 (p-ERK).[22]

Methodology:

-

Cell Culture and Starvation: Plate cells and grow to confluence. Prior to the experiment, starve the cells in a serum-free medium (e.g., overnight) to reduce basal p-ERK levels.[8]

-

Agonist Stimulation: Treat the starved cells with the test compound at various concentrations for a short period (typically 5-15 minutes) at 37°C.[8]

-

Cell Lysis: Immediately aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Quantification of p-ERK:

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the fold increase in p-ERK over basal against the log concentration of the agonist to determine the EC50.

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytosol to the activated GPCR at the plasma membrane, a key event in receptor desensitization and signaling.[10][24]

Methodology:

-

Assay Principle: Common methods rely on protein-fragment complementation or resonance energy transfer. For example, in an enzyme fragment complementation assay, the receptor is fused to one inactive fragment of an enzyme, and β-arrestin is fused to the complementary fragment.[10] Agonist-induced recruitment brings the fragments together, reconstituting an active enzyme that generates a measurable signal (e.g., luminescence).[10][25]

-

Cell Transfection: Co-transfect host cells with constructs for the receptor-enzyme fragment and the β-arrestin-enzyme fragment.

-

Agonist Stimulation: Plate the transfected cells and stimulate them with a range of concentrations of the test agonist.

-

Signal Detection: After incubation, add the enzyme substrate and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the log concentration of the agonist to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

References

- 1. MT1 and MT2 this compound Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional MT1 and MT2 this compound receptors in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Differential Function of this compound MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Membrane this compound Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functionality of this compound Receptors: Recruitment of β-Arrestin at MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessments of cellular this compound receptor signaling pathways: β-arrestin recruitment, receptor internalization, and impedance variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Radioligand binding assays [bio-protocol.org]

- 17. This compound MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Investigation of this compound Receptor Activation by Homogenous cAMP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. GTPγS Binding Assay for this compound Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Effect of this compound on the Extracellular-Regulated Kinase Signal Pathway Activation and Human Osteoblastic Cell Line hFOB 1.19 Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]

The intricate web of melatonin signaling: A technical guide for researchers

An in-depth exploration of the intracellular signaling cascades initiated by melatonin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its multifaceted mechanisms of action.

This compound, a neurohormone primarily synthesized by the pineal gland, orchestrates a wide array of physiological processes, from regulating circadian rhythms and sleep to modulating immune function and cellular proliferation.[1][2] Its influence is exerted through a complex network of intracellular signaling cascades, initiated by its binding to a variety of receptors. This technical guide delves into the core signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding of this pleiotropic molecule.

This compound Receptors: The Gateways to Cellular Response

This compound's effects are predominantly mediated by two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[[“]][[“]][5][6] These receptors are widely distributed throughout the central nervous system and peripheral tissues.[1][2] In addition to the well-characterized MT1 and MT2 receptors, a third binding site, MT3, has been identified as the enzyme quinone reductase 2 (QR2).[7][8] There is also ongoing research and debate surrounding the role of nuclear receptors, specifically the retinoic acid-related orphan receptors (RORs), as potential mediators of this compound's actions.[9][10][11][12][13]

G Protein-Coupled Receptor (GPCR) Signaling: The Canonical Pathways

Upon this compound binding, both MT1 and MT2 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][[“]][7] This reduction in cAMP modulates the activity of protein kinase A (PKA) and its downstream targets, including the transcription factor cAMP-responsive element binding protein (CREB).[[“]][7]

However, the signaling repertoire of these receptors is more complex and can be cell-type dependent.[1] The MT1 receptor has also been shown to couple to Gαq proteins, activating phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+).[7][14] The MT2 receptor, in addition to its inhibitory effect on cAMP, can also inhibit guanylyl cyclase, resulting in reduced cyclic guanosine (B1672433) monophosphate (cGMP) levels.[5][7]

Figure 1: Overview of this compound GPCR Signaling Pathways.

Beyond the Canonical: Other Signaling Cascades

This compound's influence extends beyond the classical G-protein pathways. Both MT1 and MT2 receptors can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade.[7][15] This activation can influence gene expression and cellular processes like proliferation and differentiation.[15]

Furthermore, this compound can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and metabolism.[[“]] In certain cellular contexts, particularly in hematopoietic cells, the MT1 receptor can couple to Gα16, leading to the activation of the JNK pathway.[1]

Figure 2: this compound's Activation of PI3K/Akt and MAPK/ERK Pathways.

The Nuclear Receptor Controversy

The potential for this compound to act through nuclear receptors, specifically RORα and RORβ, has been a topic of considerable research and debate.[9][11] Initial studies suggested that this compound could directly bind to and activate these receptors, providing a direct link to the transcriptional regulation of target genes.[9] However, subsequent research has cast doubt on this direct interaction, with some studies failing to reproduce the binding and activation results.[9][10] The current consensus is leaning towards an indirect modulation of ROR activity by this compound, possibly through its effects on other signaling pathways or its antioxidant properties.[13]

Quantitative Insights into this compound Signaling

To provide a clearer picture of the molecular interactions involved in this compound signaling, the following table summarizes key quantitative data from various studies. It is important to note that these values can vary depending on the cell type, experimental conditions, and assay used.

| Parameter | Receptor | Value | Cell Type/System | Reference |

| Binding Affinity (Ki) | MT1 | 0.1 - 1 nM | Various | [16] |

| MT2 | 0.1 - 1 nM | Various | ||

| cAMP Inhibition (IC50) | MT1 | 1 - 10 nM | HEK293 cells | [17] |

| MT2 | 1 - 10 nM | HEK293 cells | [17] | |

| ERK Phosphorylation (EC50) | MT1/MT2 | 10 - 100 nM | hFOB 1.19 cells | [15] |

| Calcium Mobilization | MT1 | Increase | Gastric smooth muscle | [14] |

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting and replicating research findings. This section provides detailed protocols for key experiments used to investigate this compound signaling cascades.

Radioligand Binding Assay for this compound Receptors

This assay is a fundamental technique for determining the affinity and density of this compound receptors.[16][18][19]

Objective: To determine the binding characteristics (Kd and Bmax) of a radioligand to this compound receptors.

Materials:

-

Cell membranes expressing MT1 or MT2 receptors.

-

Radioligand (e.g., 2-[¹²⁵I]-iodothis compound).[16]

-

Unlabeled this compound for competition assays.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the absence (total binding) and presence (non-specific binding) of a high concentration of unlabeled this compound.

-

Competition Binding: Incubate a fixed concentration of the radioligand and membrane protein with increasing concentrations of unlabeled competitor compounds.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at 37°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-